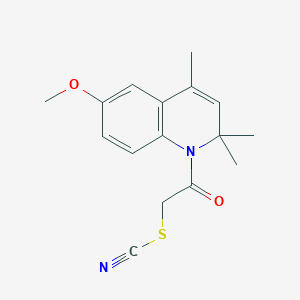
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as EBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB is a heterocyclic compound that contains both benzothiazole and chromenyl moieties in its structure.
Wirkmechanismus
The mechanism of action of EBCB is not fully understood. However, it is believed that EBCB exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, EBCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EBCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
EBCB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EBCB inhibits the activity of COX-2, reduces the production of pro-inflammatory cytokines, and induces apoptosis in cancer cells. In vivo studies have shown that EBCB reduces inflammation and pain in animal models of arthritis and inhibits tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
EBCB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. EBCB is also highly fluorescent, which makes it useful as a probe for studying protein-protein interactions. However, EBCB has some limitations for use in lab experiments. It is relatively expensive compared to other fluorescent probes, and it has limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on EBCB. One area of research is the development of novel EBCB derivatives with improved biological activity and selectivity. Another area of research is the use of EBCB as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of EBCB and its potential applications in various fields.
Conclusion:
In conclusion, EBCB is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its use as a fluorescent probe for studying protein-protein interactions. Although the mechanism of action of EBCB is not fully understood, it has been shown to interact with specific proteins or enzymes in the body. EBCB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on EBCB, including the development of novel derivatives and the use of EBCB as a building block for the synthesis of new materials.
Synthesemethoden
The synthesis of EBCB involves the condensation reaction between 6-ethoxy-2-mercaptobenzothiazole and 3-(2-oxo-2H-chromen-3-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure EBCB.
Wissenschaftliche Forschungsanwendungen
EBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EBCB has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, EBCB has been used as a fluorescent probe to study protein-protein interactions. In materials science, EBCB has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-2-30-18-10-11-20-22(14-18)32-25(26-20)27-23(28)17-8-5-7-15(12-17)19-13-16-6-3-4-9-21(16)31-24(19)29/h3-14H,2H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXMEZKQIKSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-ethyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4877602.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)

![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4877641.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)

